3-(4-Methoxyphenyl)adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C18H22O3 It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, substituted with a 4-methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, a tricyclic hydrocarbon, and 4-methoxybenzene.
Friedel-Crafts Alkylation: Adamantane undergoes Friedel-Crafts alkylation with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(4-methoxyphenyl)adamantane.
Oxidation: The resulting 1-(4-methoxyphenyl)adamantane is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in the synthesis of nanoparticles.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and bulky structure that can interact with various biological targets, potentially inhibiting or modulating their activity. The methoxyphenyl group and carboxylic acid group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Similar structure but lacks the methoxyphenyl group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the adamantane core.
Adamantane derivatives: Various derivatives with different substituents on the adamantane core.
Uniqueness
3-(4-Methoxyphenyl)adamantane-1-carboxylic acid is unique due to the combination of the adamantane core and the methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methoxyphenyl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-21-15-4-2-14(3-5-15)17-7-12-6-13(8-17)10-18(9-12,11-17)16(19)20/h2-5,12-13H,6-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFABACNPVFIEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.